Sorafenib impurity 31, identified by the CAS number 2250243-19-5, is a notable impurity associated with the pharmaceutical compound sorafenib, which is primarily utilized in cancer treatment. Sorafenib itself is a multi-kinase inhibitor that targets various pathways involved in tumor growth and angiogenesis. Sorafenib impurity 31 has been characterized as a metabolite of sorafenib, indicating its relevance in both pharmacokinetic studies and quality control of sorafenib formulations .
Sorafenib impurity 31 can be synthesized in laboratory settings or may occur naturally as a byproduct during the production of sorafenib. Its classification as an impurity is significant for regulatory compliance and therapeutic efficacy, as impurities can affect drug safety and effectiveness . The compound is categorized under organic compounds, specifically as a halogenated aromatic compound due to its structural components, which include chlorine and fluorine atoms.
The synthesis of sorafenib impurity 31 typically involves several key steps:
The molecular formula of sorafenib impurity 31 is , with a molecular weight of approximately 417.13 g/mol. The structure consists of multiple functional groups including aromatic rings, halogens (chlorine and fluorine), and a urea moiety, contributing to its chemical reactivity and biological activity .
Sorafenib impurity 31 can undergo various chemical reactions:
These reactions are essential for understanding the compound's stability and potential degradation pathways during storage or formulation.
While sorafenib impurity 31 does not possess direct therapeutic action like its parent compound, it serves as a reference for pharmacokinetic studies. The mechanism of action for sorafenib involves inhibition of multiple kinases involved in tumor cell proliferation and angiogenesis:
Sorafenib impurity 31 serves several important roles in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8